1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-ol
Overview
Description
1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-ol is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a pyrimidine ring substituted with a tert-butyl group at the 6-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the tert-butyl group at the 6-position. The piperidine ring is then constructed and attached to the pyrimidine moiety. The final step involves the introduction of the hydroxyl group at the 4-position of the piperidine ring. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts may also be employed to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrimidine ring.
Substitution: The tert-butyl group or other substituents on the pyrimidine ring can be replaced with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated or modified pyrimidine derivatives.
Substitution: Formation of new derivatives with different functional groups replacing the tert-butyl group.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can mimic natural ligands, allowing the compound to bind to specific sites and exert its effects. The tert-butyl group and hydroxyl group may also influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
1-(6-Tert-butylpyrimidin-4-yl)piperidin-4-ol can be compared to other piperidine and pyrimidine derivatives:
Piperidine Derivatives: Compounds like piperidine-4-ol and piperidine-4-one share the piperidine ring but differ in their substituents and functional groups.
Pyrimidine Derivatives: Compounds such as 2,4,6-trimethylpyrimidine and 4-chloropyrimidine have different substituents on the pyrimidine ring.
The uniqueness of this compound lies in the combination of the tert-butyl group on the pyrimidine ring and the hydroxyl group on the piperidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(6-tert-butylpyrimidin-4-yl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-13(2,3)11-8-12(15-9-14-11)16-6-4-10(17)5-7-16/h8-10,17H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKXEXGFZMHSKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)N2CCC(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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